2-((2-Bromobenzyl)amino)-2-methylpropanoic acid
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Overview
Description
2-((2-Bromobenzyl)amino)-2-methylpropanoic acid is an organic compound that features a bromobenzyl group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromobenzyl)amino)-2-methylpropanoic acid typically involves the reaction of 2-bromobenzylamine with 2-methylpropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the amine and the carboxylic acid groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromobenzyl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding benzylamine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Bromobenzyl)amino)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Bromobenzyl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromobenzyl group can interact with aromatic residues in proteins, while the amino acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzylamine: Similar structure but lacks the amino acid moiety.
2-Methylpropanoic acid: Similar structure but lacks the bromobenzyl group.
2-Bromobenzyl alcohol: Similar structure but contains a hydroxyl group instead of an amino group.
Uniqueness
2-((2-Bromobenzyl)amino)-2-methylpropanoic acid is unique due to the presence of both the bromobenzyl and amino acid moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .
Properties
Molecular Formula |
C11H14BrNO2 |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methylamino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,10(14)15)13-7-8-5-3-4-6-9(8)12/h3-6,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
JDZFGRSPFZRLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)NCC1=CC=CC=C1Br |
Origin of Product |
United States |
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